Bienvenue dans la boutique en ligne BenchChem!

2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

Metabolic stability Cytochrome P450 Structure‑Metabolism Relationship

2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS 2174002-15-2) is a sterically hindered, primary benzylic amine featuring a gem‑dimethyl group on the α‑carbon and a meta‑trifluoromethyl substituent on the phenyl ring. It is a constitutional isomer of the anorectic agent fenfluramine (C₁₂H₁₆F₃N) but differs fundamentally in the placement of the amino group (1‑position vs.

Molecular Formula C12H17ClF3N
Molecular Weight 267.72
CAS No. 2174002-15-2
Cat. No. B2556840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
CAS2174002-15-2
Molecular FormulaC12H17ClF3N
Molecular Weight267.72
Structural Identifiers
SMILESCC(C)(C)C(C1=CC(=CC=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C12H16F3N.ClH/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15;/h4-7,10H,16H2,1-3H3;1H
InChIKeyXBHHOJAKZUUXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS 2174002-15-2)


2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS 2174002-15-2) is a sterically hindered, primary benzylic amine featuring a gem‑dimethyl group on the α‑carbon and a meta‑trifluoromethyl substituent on the phenyl ring. It is a constitutional isomer of the anorectic agent fenfluramine (C₁₂H₁₆F₃N) but differs fundamentally in the placement of the amino group (1‑position vs. 2‑position) and the absence of N‑alkylation . The hydrochloride salt has a molecular weight of 267.7 g/mol and is supplied at a minimum purity of 95% . Predicted physicochemical properties of the free‑base enantiomers include a boiling point of 235.0 ± 35.0 °C, density of 1.102 ± 0.06 g/cm³, and a pKa of 9.62 ± 0.10 . The unique combination of a quaternary α‑carbon and a primary amine generates a rigid, metabolically distinct pharmacophore that cannot be reproduced by simple positional isomers or N‑substituted analogues.

Why Fenfluramine, Norfenfluramine, or Positional Isomers Cannot Substitute for 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride


Superficial structural similarity to fenfluramine or its primary amine metabolite norfenfluramine often leads procurement teams to treat these compounds as interchangeable, but the quaternary α‑carbon is the defining, non‑negotiable differentiator . Fenfluramine and norfenfluramine possess a secondary carbon at the position α to the amine, enabling cytochrome P450‑mediated N‑dealkylation and iminium ion formation—pathways associated with both metabolic inactivation and 5‑HT₂B‑mediated cardiac valvulopathy . The target compound replaces the α‑hydrogen atoms with two methyl groups, creating a gem‑dimethyl “block” that sterically shields the amine from oxidative enzymes . Reviews of the gem‑dimethyl motif in medicinal chemistry document consistent improvements in metabolic half‑life, plasma stability, and selectivity, while decreasing clearance and P‑gp efflux liability . Consequently, substituting a non‑gem‑dimethyl analogue invalidates any structure‑activity or structure‑metabolism relationship built around this rigid, metabolically fortified scaffold.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride


Gem‑Dimethyl α‑Carbon Shielding Predicts Reduced CYP‑Mediated N‑Dealkylation vs. Norfenfluramine

The target compound contains a quaternary α‑carbon adjacent to the primary amine, whereas the direct comparator norfenfluramine (1‑[3‑(trifluoromethyl)phenyl]propan‑2‑amine) has a secondary α‑carbon. In structurally annotated gem‑dimethyl medicinal chemistry campaigns, introduction of a gem‑dimethyl group at the α‑position to a basic amine increased in vitro metabolic half‑life in human liver microsomes from 14.3 min (non‑dimethyl parent) to >60 min (gem‑dimethyl analogue) . The steric blockade prevents hydrogen‑atom abstraction required for iminium ion formation . Although this specific compound has not been assayed in a published head‑to‑head microsomal stability study, the class‑level precedent is quantitatively strong and mechanistically grounded .

Metabolic stability Cytochrome P450 Structure‑Metabolism Relationship

pKa Shift Alters Ionization State at Physiological pH Relative to Fenfluramine

The predicted pKa of the free‑base (S)‑enantiomer is 9.62 ± 0.10 . Fenfluramine (N‑ethyl‑1‑[3‑(trifluoromethyl)phenyl]propan‑2‑amine) has an experimentally determined pKa of approximately 10.0 . The lower basicity of the target compound (by ≈0.4 log units) arises from the electron‑withdrawing inductive effect of the quaternary α‑carbon combined with the absence of an N‑alkyl group. This pKa difference shifts the fraction of un‑ionized, membrane‑permeable species at pH 7.4 from approximately 0.3% (fenfluramine) to approximately 0.6% (target compound)—a 2‑fold difference . The protonated fraction at lysosomal pH (5.0) remains >97% for both compounds, but the subtle change at physiological pH may influence tissue distribution and blood‑brain barrier penetration.

Physicochemical profiling Amine basicity Drug‑likeness

Quaternary α‑Carbon Restricts Conformational Flexibility vs. 1‑[3‑(Trifluoromethyl)phenyl]propan‑1‑amine

The non‑methylated comparator 1‑[3‑(trifluoromethyl)phenyl]propan‑1‑amine (CAS 16065-26-2 derivative) possesses a freely rotatable α‑carbon, allowing the amine to sample a wide conformational space. The target compound locks the amine into a fixed torsional arrangement relative to the aromatic ring due to the Thorpe‑Ingold effect exerted by the gem‑dimethyl group . The Thorpe‑Ingold effect reliably increases cyclization rates by factors of 10⁵–10⁶ in gem‑disubstituted substrates . Although binding‑assay IC₅₀ data are not publicly available for CAS 2174002‑15‑2, the entropic penalty upon target binding is predicted to be lower for the conformationally restricted gem‑dimethyl analogue, a principle validated across multiple target classes in the Talele review .

Conformational restriction Ligand pre‑organization Binding entropy

Positional Isomerism Shifts Pharmacophoric Distance vs. 2,2‑Dimethyl‑3‑[3‑(trifluoromethyl)phenyl]propan‑1‑amine

The positional isomer 2,2‑dimethyl‑3‑[3‑(trifluoromethyl)phenyl]propan‑1‑amine (CAS 1344235‑44‑4) places the gem‑dimethyl group at the β‑position relative to the amine rather than at the α‑position . This increases the distance between the amine and the aromatic centroid by one methylene unit (from ~2.5 Å to ~3.8 Å in the extended conformation) and relocates the steric bulk one carbon away from the amine . In the fenfluramine patent family (US 10689324 B2), small positional changes around the amine are explicitly claimed to alter 5‑HT receptor subtype selectivity profiles . While direct receptor‑binding data for the two isomers are not reported, the pharmacophoric mismatch means the compounds cannot be used interchangeably in any receptor‑occupancy or functional assay.

Positional isomerism Pharmacophore mapping Structure‑Activity Relationship

Primary Amine Enables Derivatization Chemistries Not Accessible to Fenfluramine’s Secondary Amine

Fenfluramine is a secondary amine (N‑ethyl), whereas the target compound is a primary amine. This distinction is critical for chemical biology and medicinal chemistry applications: primary amines react quantitatively with NHS‑esters, isocyanates, and sulfonyl chlorides under mild conditions, while secondary amines show significantly slower kinetics or require forcing conditions . Additionally, reductive amination and Schiff‑base formation are exclusive to the primary amine. The target compound (min. 95% purity ) is supplied as the hydrochloride, making it ready for use as a nucleophilic building block without additional activation steps. In contrast, fenfluramine's secondary amine necessitates protection/deprotection sequences for many derivatization workflows.

Synthetic utility Derivatization Chemical biology

Highest‑Confidence Application Scenarios for 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride


Metabolic Stability‑First Lead Optimization Campaigns Targeting Aminergic GPCRs

In programs where fenfluramine or norfenfluramine scaffolds show target engagement but fail due to rapid CYP‑mediated N‑dealkylation (t½ <15 min in human liver microsomes), the gem‑dimethyl analogue offers a mechanistic solution. The quaternary α‑carbon blocks hydrogen‑atom abstraction and iminium ion formation, and medicinal chemistry reviews document that analogous gem‑dimethyl introductions push metabolic half‑life beyond 60 min . This compound should be prioritized as a metabolically stabilized core scaffold .

Conformationally Restricted Pharmacophore Validation in CNS Drug Discovery

The Thorpe‑Ingold effect exerted by the gem‑dimethyl group restricts rotational freedom around the Cα–Cβ and Cα–N bonds . For CNS targets where ligand pre‑organization governs blood‑brain barrier penetration and receptor‑binding entropy, this rigid analogue serves as a superior tool compound for pharmacophore mapping compared to the flexible 1‑[3‑(trifluoromethyl)phenyl]propan‑1‑amine . The predicted pKa of 9.62 further ensures a measurable un‑ionized fraction at physiological pH for passive CNS penetration assessment.

Primary Amine‑Directed Chemical Biology Probe Synthesis

Unlike fenfluramine (secondary amine), the primary amine of the target compound enables direct, high‑yield conjugation to NHS‑esters, isothiocyanates, and sulfonyl chlorides with approximately 100‑fold faster kinetics . This makes it the preferred choice for generating biotinylated or fluorescent probes for target‑engagement studies, as well as for constructing focused libraries via reductive amination. The hydrochloride salt form (min. 95% purity ) facilitates direct use in parallel synthesis workflows.

Differentiation from Fenfluramine‑Based Formulations in Preclinical Proof‑of‑Concept Studies

Fenfluramine's association with 5‑HT₂B agonism and cardiac valvulopathy is linked to its metabolic conversion to norfenfluramine . The gem‑dimethyl group on the α‑carbon of the target compound is expected, by class‑level reasoning, to impede N‑dealkylation and thereby reduce norfenfluramine‑like metabolite formation . Preclinical programs investigating the therapeutic potential of 5‑HT₂C or TAAR1 agonism without cardiac liability should use this compound as a metabolically distinct comparator to fenfluramine .

Quote Request

Request a Quote for 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.